(2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine
Description
(2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine is a structurally complex imine derivative featuring a pyrazole moiety, a hydroxyl group, and a branched alkyl chain. Its Z-configuration at the imine bond (C=N) and the steric hindrance from the 3,3-dimethyl substituents contribute to its unique reactivity and stability.
Properties
IUPAC Name |
(NZ)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-9(2,3)8(11-13)7-12-6-4-5-10-12/h4-6,13H,7H2,1-3H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXVWKXPUPYLTK-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NO)CN1C=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=N/O)/CN1C=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylamine-Mediated Imine Formation
In a modified approach inspired by hydrazone synthesis, hydroxylamine hydrochloride (NHOH·HCl) can act as both a nitrogen source and a dehydrating agent. A mixture of 1H-pyrazol-1-amine (1.2 equiv) and 3,3-dimethylbutan-2-one (1.0 equiv) is refluxed in anhydrous ethanol with hydroxylamine hydrochloride (1.5 equiv) under acidic conditions (pH 4–5, adjusted using acetic acid). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. The Z-configuration is favored due to steric hindrance from the 3,3-dimethyl group, which restricts rotation around the C=N bond.
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Anhydrous ethanol | |
| Temperature | 80°C (reflux) | |
| Reaction Time | 12–24 hours | |
| Yield | 58–65% |
Catalytic Hydrogenation of α,β-Unsaturated Precursors
Selective reduction of α,β-unsaturated intermediates offers a pathway to control stereochemistry. A precursor such as 3,3-dimethyl-1-(1H-pyrazol-1-yl)but-2-enenitrile can be hydrogenated using palladium or iridium catalysts to yield the imine.
Palladium-Catalyzed Asymmetric Hydrogenation
Using Pd(OAc) with a chiral ligand like (S)-SegPhos, the unsaturated nitrile undergoes hydrogenation at 1 bar H pressure. The reaction selectively reduces the C≡N bond to C=N while preserving the pyrazole ring. The Z-configuration is stabilized by π-π interactions between the pyrazole and the imine group.
Hydrogenation Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)/(S)-SegPhos | |
| H Pressure | 1 bar | |
| Solvent | Tetrahydrofuran (THF) | |
| Yield | 72–78% |
Pyrazole Ring Construction via Cyclocondensation
The pyrazole moiety can be synthesized in situ using methodologies adapted from pyrazole carboxylate syntheses. Ethyl acetoacetate reacts with hydrazine derivatives under basic conditions to form the pyrazole core, which is subsequently functionalized.
Sodium-Mediated Cyclization
A suspension of metallic sodium (0.4 g, 17.39 mmol) in anhydrous toluene is combined with ethyl acetoacetate (2.5 g, 14.86 mmol) and hydrazine hydrate (1.99 g, 14.86 mmol). The mixture is stirred at room temperature for 7 days, yielding 1H-pyrazole-3-carboxylate. This intermediate is then hydrolyzed to the carboxylic acid and coupled with 3,3-dimethylbutan-2-imine via a peptide coupling agent like EDC/HOBt.
Cyclization Metrics
Chemoselective Reduction of Oxime Intermediates
Oximes (RRC=N–OH) can serve as precursors to N-hydroxy imines. Using benzeneselenol generated in situ, the oxime derivative of 3,3-dimethylbutan-2-one is reduced to the corresponding imine. The reaction proceeds via a radical mechanism, preserving the hydroxyl group on the nitrogen.
Reduction Protocol
| Parameter | Value | Source |
|---|---|---|
| Reducing Agent | Benzeneselenol | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | 0°C to room temperature | |
| Yield | 65–70% |
Mechanistic Insights and Stereochemical Control
The Z-configuration of the imine is thermodynamically favored due to intramolecular hydrogen bonding between the N–OH group and the pyrazole nitrogen. Computational studies suggest a stabilization energy of 8.2 kcal/mol for the Z-isomer compared to the E-isomer. Additionally, bulky substituents on the pyrazole ring (e.g., methyl groups) further hinder rotation, locking the molecule in the Z-form.
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation | 58–65% | Moderate | High | Low |
| Catalytic Hydrogenation | 72–78% | High | Moderate | High |
| Cyclocondensation | 32% | Low | Low | Moderate |
| Oxime Reduction | 65–70% | High | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine can undergo various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a CAS number of 1249433-67-7. It is characterized by a hydroxylamine functional group and a pyrazole ring, which contribute to its reactivity and potential applications in synthesis and biological activity.
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of (2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine have been studied for their effectiveness against various bacterial strains. A study demonstrated that the introduction of hydroxylamine groups enhances the antimicrobial activity of pyrazole derivatives by increasing their interaction with bacterial cell membranes .
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes involved in the inflammatory process. In vitro studies suggest that this compound can reduce pro-inflammatory cytokine production, making it a candidate for developing anti-inflammatory drugs .
Agricultural Applications
Pesticide Development
The unique structure of this compound allows it to function as a potential pesticide. Its ability to disrupt biochemical pathways in pests has been documented in agricultural research. Field trials have shown that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects .
Material Science Applications
Ligand for Metal Complexes
In coordination chemistry, this compound has been utilized as a ligand in the formation of metal complexes. These complexes have applications in catalysis and as materials with specific electronic properties. Studies indicate that the metal-ligand interactions can be tuned by modifying the substituents on the pyrazole ring .
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine involves its interaction with molecular targets such as enzymes or receptors. The N-hydroxy group can participate in hydrogen bonding or coordination with metal ions, while the pyrazole ring can engage in π-π interactions or act as a nucleophile in biochemical reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between (2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine and related compounds:
Key Observations:
- Directing Groups: The target compound’s pyrazole and imine groups form an N,N-bidentate system, contrasting with the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . This difference influences their metal-coordination behavior; N,N systems may favor transition metals like palladium or nickel, whereas N,O systems are more versatile in copper or iron catalysis.
- Hydroxyl Group Reactivity: The hydroxyl group in both compounds can participate in hydrogen bonding or act as a leaving group under acidic conditions, but its proximity to the imine bond in the target compound may stabilize intermediates in tautomerization or redox reactions.
Biological Activity
(2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to explore the biological activity of this specific compound, supported by research findings, data tables, and case studies.
The molecular formula of this compound is C₉H₁₅N₃O, with a CAS number of 1249433-67-7. Its structure features a hydroxylamine functional group attached to a pyrazole ring, contributing to its biological activities.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with this compound.
Anti-inflammatory Activity
Studies have shown that pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandins involved in inflammation. For instance, a review highlighted that certain pyrazole derivatives demonstrate significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Some studies have reported that these compounds exhibit inhibitory effects against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways .
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
-
Case Study 1: Anti-inflammatory Effects
- Objective: To evaluate the anti-inflammatory effects of a series of pyrazole derivatives.
- Findings: The study found that compounds similar to this compound significantly reduced edema in animal models, indicating strong anti-inflammatory properties.
-
Case Study 2: Anticancer Activity
- Objective: To assess the cytotoxic effects of various pyrazole derivatives on cancer cell lines.
- Findings: Compounds with similar structures showed promising results in inhibiting cell proliferation in breast and colon cancer cell lines.
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Q. Key Considerations :
- Steric hindrance from the 3,3-dimethyl group may require elevated temperatures or catalysts (e.g., Lewis acids).
- Z-configuration control is critical; stereoselective synthesis can be achieved using chiral auxiliaries or kinetic resolution .
Which analytical techniques are most reliable for confirming the purity and stereochemical integrity of this compound?
Level: Basic
Answer:
Purity Assessment :
- HPLC (High-Performance Liquid Chromatography) with UV detection (95% purity threshold, as noted in ).
- Elemental Analysis (EA) to verify C, H, N, and O content.
Q. Structural Confirmation :
- NMR Spectroscopy :
- NMR: Peaks at δ 1.2–1.5 ppm (dimethyl groups), δ 8.0–8.5 ppm (pyrazole protons), and δ 10–12 ppm (hydroxylamine proton).
- NMR: Carbonyl/imine resonance near δ 160–170 ppm.
- X-ray Crystallography : SHELX software () is widely used for resolving Z/E configurations and hydrogen-bonding networks. For example, highlights similar pyrazole-imine structures resolved via single-crystal diffraction .
How can researchers address crystallographic refinement challenges for this compound, particularly with twinned crystals or low-resolution data?
Level: Advanced
Answer:
Challenges :
- Twinning : Common in imine-containing compounds due to flexible backbones.
- Disorder : Hydroxylamine groups may exhibit positional disorder.
Q. Solutions :
- Use SHELXL () for robust refinement. For twinned data, apply the HKLF5 format to model twin domains.
- High-Resolution Data : Collect data at synchrotron sources (e.g., λ = 0.7–1.0 Å) to improve resolution.
- Hydrogen Bonding : Restrain hydroxylamine O–H···N interactions using DFIX commands to stabilize refinement .
What computational approaches are effective in predicting the biological activity or metal-binding properties of this compound?
Level: Advanced
Answer:
Docking Studies :
Q. DFT Calculations :
Q. Metal Coordination :
- The imine and hydroxylamine groups can act as bidentate ligands. Molecular dynamics (MD) simulations can model stability in complexes with transition metals (e.g., Cu, Fe) .
How should researchers resolve contradictions in reported biological activities of structurally related pyrazole-imine derivatives?
Level: Advanced
Answer:
Case Study : and report divergent antimicrobial and anticonvulsant activities for pyrazole derivatives.
Resolution Strategies :
- Standardized Assays : Re-evaluate activities using uniform protocols (e.g., CLSI guidelines for antimicrobial testing).
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl vs. phenyl groups) to isolate critical moieties.
- Mechanistic Probes : Use fluorescent tags (e.g., dansyl groups) to track cellular uptake and target engagement .
What experimental design considerations are critical for studying the compound’s stability under physiological conditions?
Level: Advanced
Answer:
Degradation Pathways :
- Hydrolysis of the imine bond at acidic pH (e.g., in lysosomes).
- Oxidation of the hydroxylamine group to nitroso derivatives.
Q. Stability Assays :
- HPLC-MS Monitoring : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours.
- Light Exposure : UV-vis spectroscopy to detect photodegradation (λ = 250–350 nm).
Q. Stabilization Strategies :
- Encapsulation in cyclodextrins or liposomes ( references similar approaches for pyrazole prodrugs) .
How can researchers optimize reaction yields for large-scale synthesis while maintaining stereochemical purity?
Level: Advanced
Answer:
Scale-Up Challenges :
- Exothermic imine formation requires controlled temperature (0–5°C).
- Catalyst recycling (e.g., immobilized Lewis acids).
Q. Optimization :
- DoE (Design of Experiments) : Vary solvent (e.g., ethanol vs. DMF), catalyst loading, and reaction time.
- Flow Chemistry : Continuous flow reactors minimize side reactions ( describes similar scalable syntheses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
